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Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid predominantly
found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1] It has garnered
significant attention in the scientific community for its wide range of pharmacological activities,
including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Preclinical studies,
both in vitro and in vivo, have demonstrated its potential in mitigating various forms of liver
injury, including alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and
chemically-induced liver damage.[3][4][5] This document provides detailed application notes
and experimental protocols for researchers investigating the hepatoprotective properties of
Ampelopsin G.

Mechanism of Action

Ampelopsin G exerts its hepatoprotective effects through multiple mechanisms, primarily
centered around the modulation of key signaling pathways involved in cellular stress,
inflammation, and metabolism.

o Antioxidant and Anti-inflammatory Effects: Ampelopsin G has been shown to enhance the
activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and
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glutathione peroxidase (GSH-Px), thereby reducing oxidative stress.[1] It also mitigates
inflammation by inhibiting the TLR4/NF-kB signaling pathway, which leads to a decrease in
the production of pro-inflammatory cytokines such as TNF-a and IL-1[3.[2]

» Metabolic Regulation: A crucial aspect of Ampelopsin G's action is its ability to activate
AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]
Activation of AMPK leads to the stimulation of downstream targets like SIRT1 and PGC-1q,
promoting mitochondrial biogenesis and fatty acid oxidation.[3][7]

 Induction of Autophagy: Ampelopsin G can induce autophagy, a cellular process for
degrading and recycling damaged organelles and proteins, through the AMPK/FOXO3a
signaling pathway.[8] This process is vital for maintaining hepatocyte health and survival
under stress conditions.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ampelopsin G observed in various
hepatoprotective studies.

Table 1: Effects of Ampelopsin G on Serum Markers of Liver Injury in Animal Models
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Model Species Treatment ALT AST Reference
Ampelopsin
Alcohol- peiop
: . : G (5 mglkg,
induced Liver  Mice ) l l [3]
) i.p.) for 8
Injury
weeks
Ampelopsin
. G (50, 100,
High-Fat
o 200
Diet-induced Rats l [9]
mg/kg/day,
NAFLD
gavage) for 6
weeks
D-
Galactosamin Ampelopsin
) Rats o ! [5]
e-induced (0.1% in diet)
Liver Injury
Alcohol- )
) ) Ampelopsin
induced Fatty  Mice L (GPT) 1 (GOT) [10]

Liver

(250 mg/kg)

Note: | indicates a significant decrease compared to the disease model control group. ALT:

Alanine Aminotransferase; AST: Aspartate Aminotransferase; GPT: Glutamic Pyruvic

Transaminase; GOT: Glutamic Oxaloacetic Transaminase; i.p.: intraperitoneal; gavage: oral

gavage.

Table 2: Effects of Ampelopsin G on Hepatic Lipid Accumulation in Animal Models
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Hepatic Hepatic
Model Species Treatment Triglyceride  Total Reference
S Cholesterol
Ampelopsin
High-Fat peiop
o G (173
Diet-induced Hamsters l l [11]
mg/kg/day)
NAFLD
for 8 weeks
Ampelopsin
. G (50, 100,
High-Fat
o 200
Diet-induced Rats ! ! [9]
mg/kg/day,
NAFLD
gavage) for 6
weeks
Alcohol-
. ) Ampelopsin
induced Fatty  Mice l Not Reported  [10]
L (250 mg/kg)
iver

Note: | indicates a significant decrease compared to the disease model control group.

Experimental Protocols
In Vivo Model: High-Fat Diet-Induced Non-Alcoholic
Fatty Liver Disease (NAFLD) in Rats

This protocol is adapted from studies investigating the effect of Ampelopsin G on NAFLD.[9]
[12]

1. Animal Model:
e Species: Male Sprague-Dawley (SD) rats.

e Housing: House rats in a temperature-controlled environment (22-25°C) with a 12-hour
light/dark cycle and provide ad libitum access to food and water.

o Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
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. NAFLD Induction:

Diet: Feed the rats a high-fat diet (HFD) consisting of approximately 60% of calories from fat
for 8 weeks to induce the NAFLD model.[9] A control group should receive a standard chow
diet.

Model Confirmation: After 8 weeks, confirm the successful establishment of the NAFLD
model by observing hepatocyte steatosis and inflammatory responses in liver tissue sections
stained with hematoxylin and eosin (H&E).[9]

. Ampelopsin G Treatment:
Grouping: Randomly divide the HFD-fed rats into a model group and treatment groups.

Administration: Administer Ampelopsin G (e.g., 50, 100, and 200 mg/kg/day) or vehicle
control to the respective groups via oral gavage for an additional 6 weeks.[9]

. Sample Collection and Analysis:

Blood Collection: At the end of the treatment period, collect blood samples via the tail vein for
analysis of serum lipids (triglycerides, total cholesterol) and liver enzymes (ALT, AST).[9]

Tissue Collection: Euthanize the animals and harvest liver tissue. Weigh the liver and a
portion of the epididymal white adipose tissue.

Histopathology: Fix a portion of the liver in 10% formalin for H&E and Oil Red O staining to
assess lipid accumulation and inflammation.[9]

Biochemical and Molecular Analysis: Snap-freeze the remaining liver tissue in liquid nitrogen
and store at -80°C for subsequent Western blot analysis of proteins involved in relevant
signaling pathways (e.g., p-AMPK, PGC-1a, PPARa) and RT-gPCR for gene expression
analysis.[9]

In Vitro Model: Palmitic Acid-Induced Lipotoxicity in
HepG2 Cells
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This protocol is based on studies evaluating the protective effects of Ampelopsin G against
lipotoxicity in hepatocytes.[9][13]

. Cell Culture:
Cell Line: Human hepatoma cell line, HepG2.

Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
. Lipotoxicity Induction:

Palmitic Acid (PA) Preparation: Prepare a stock solution of PA by dissolving it in a suitable
solvent (e.g., ethanol) and then conjugating it to bovine serum albumin (BSA) to enhance its
solubility and cellular uptake.

Induction: Treat HepG2 cells with 0.5 mM PA for 24 hours to induce lipotoxicity, which mimics
the cellular stress observed in NAFLD.[9]

. Ampelopsin G Treatment:

Pre-treatment/Co-treatment: Treat the cells with different concentrations of Ampelopsin G
(e.g., 10 uM) either concurrently with PA or as a pre-treatment before PA exposure.[9][13] A
vehicle control group (cells treated with PA and the vehicle used to dissolve Ampelopsin G)
should be included.

. Cellular and Molecular Analysis:

Cell Viability: Assess cell viability using assays such as the MTT assay to determine the
protective effect of Ampelopsin G against PA-induced cell death.[14]

Oxidative Stress: Measure intracellular reactive oxygen species (ROS) and mitochondrial
ROS (mtROS) using fluorescent probes like DCFH-DA and MitoSOX Red, respectively.[13]

Mitochondrial Function: Evaluate mitochondrial membrane potential (MMP) using dyes like
JC-1.
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o Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression
and phosphorylation status of key proteins in signaling pathways of interest (e.g., SIRT3,
ATG4B, LC3-1l/1, p62 for autophagy and oxidative stress).[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways modulated by Ampelopsin G and a general experimental workflow for its
hepatoprotective research.
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Caption: Key signaling pathways modulated by Ampelopsin G for hepatoprotection.
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Caption: General experimental workflow for hepatoprotective research of Ampelopsin G.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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